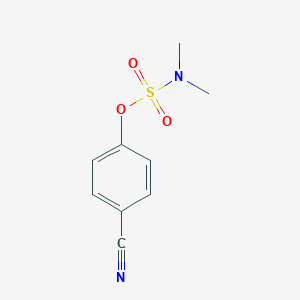

4-cyanophenyl N,N-dimethylsulfamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Cyanophenyl N,N-dimethylsulfamate involves several chemical reactions and procedures. Studies on related compounds have demonstrated various synthesis methods, including condensation reactions, purification techniques, and the use of specific reagents to achieve the desired chemical structures (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

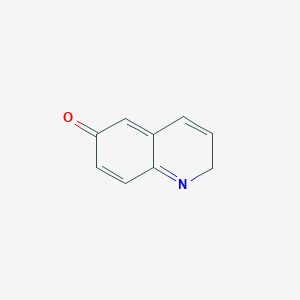

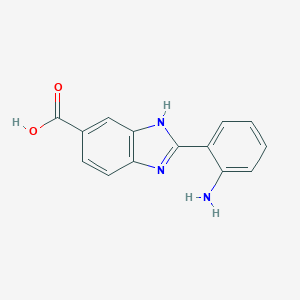

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies have employed various spectroscopic and computational methods to elucidate the structure of related cyanophenyl compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking have been utilized to gain insights into the molecular arrangements and potential interactions of these compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-Cyanophenyl N,N-dimethylsulfamate include its potential as a precursor for the synthesis of various organic molecules. The compound's functional groups, such as the cyano and sulfamate groups, make it a versatile reactant in organic synthesis. The specific chemical reactions and properties of 4-Cyanophenyl N,N-dimethylsulfamate can be inferred from studies on similar compounds, which demonstrate a range of reactivities and product formations (Patra, Anthony, & Radhakrishnan, 2007).

Physical Properties Analysis

The physical properties of 4-Cyanophenyl N,N-dimethylsulfamate, such as solubility, melting point, and thermal stability, are important for its handling and application in various fields. These properties can be studied through thermal analysis, solubility tests, and differential scanning calorimetry (DSC) (Haddon, Hicks, Oakley, Palstra, & Cordes, 1992).

Chemical Properties Analysis

The chemical properties of 4-Cyanophenyl N,N-dimethylsulfamate include its reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical transformations. Studies on related compounds provide insights into the mechanisms of reactions, such as nucleophilic substitutions and electrophilic additions, that 4-Cyanophenyl N,N-dimethylsulfamate might participate in (Voigt-martin et al., 1997).

Applications De Recherche Scientifique

Mesophase Properties and Molecular Dynamics

Studies on cyanobiphenyl-based compounds have detailed their mesophase properties, highlighting the odd-even effects on mesophase behavior due to the interaction energies within molecular dimers. For instance, the interaction energy of dimers like 4-cyano, 4′n-alkylbiphenyl (nCB) has been computed, revealing insights into the molecular dynamics and phase properties of these compounds. Such studies are crucial for understanding the liquid crystalline behavior and designing materials with desired optical and electronic properties (Cacelli et al., 2007).

Synthesis and Characterization of Liquid Crystal Dimers

Research on the synthesis and characterization of cyanobiphenyl-based liquid crystal dimers, such as sulfur-linked cyanobiphenyl-based dimers, has expanded the understanding of their structural and transitional properties. These compounds exhibit distinct nematic phases and demonstrate how molecular curvature, flexibility, and biaxiality impact their mesophase behaviors and birefringence, contributing to the development of materials with specific liquid crystalline properties (Cruickshank et al., 2019).

Safety And Hazards

If inhaled, it is advised to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Orientations Futures

Propriétés

IUPAC Name |

(4-cyanophenyl) N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYKIXBOCPVDNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372347 |

Source

|

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyanophenyl N,N-dimethylsulfamate | |

CAS RN |

164648-84-4 |

Source

|

| Record name | 4-Cyanophenyl dimethylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)

![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)

![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)

![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)